molecular formula C18H15N5O2S B2595079 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894984-26-0

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2595079
CAS No.: 894984-26-0
M. Wt: 365.41
InChI Key: WLTIYWWLDKLWRY-UHFFFAOYSA-N
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Description

“N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyridazines, which are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H13N5O2S, an average mass of 303.340 Da, and a mono-isotopic mass of 303.079010 Da . The compound has a density of 1.28±0.1 g/cm3 .

Scientific Research Applications

Anti-Cancer Activities

A series of sulfonamides, including compounds related to the specified chemical structure, has shown potential in inhibiting various human carbonic anhydrase isozymes, which play a significant role in cancer progression. These inhibitors demonstrate low nanomolar activity against cytosolic and tumor-associated carbonic anhydrases, suggesting potential for therapeutic applications in cancer treatment (Alafeefy et al., 2015). Furthermore, new series of pyridazine and triazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, highlighting the structural flexibility and functional diversity of these compounds in developing novel anticancer agents (Fares et al., 2014).

Antimicrobial and Antifungal Properties

Research into the synthesis and biological evaluation of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has revealed antimicrobial activity against a variety of pathogens. These findings underscore the potential of sulfonamide derivatives in addressing infectious diseases through novel antimicrobial agents (Hassan, 2013).

Enzyme Inhibition for Therapeutic Applications

The exploration of benzenesulfonamides incorporating various moieties, including triazolo and thiadiazolyl groups, as inhibitors of α-carbonic anhydrases has opened new avenues for the development of inhibitors with therapeutic potential. These studies have identified compounds with significant inhibitory activity against important human isoforms of the enzyme, highlighting the therapeutic promise of such derivatives in treating diseases associated with carbonic anhydrase dysregulation (Nocentini et al., 2016).

Mechanism of Action

Target of Action

The primary targets of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .

Mode of Action

The exact mode of action of This compound It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have been found to exhibit excellent anti-tumor activity against various cancer cell lines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The role of reaction temperature has been investigated for the synthesis of compounds with similar structures .

Properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-13-19-20-18-12-11-17(21-23(13)18)14-7-9-15(10-8-14)22-26(24,25)16-5-3-2-4-6-16/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTIYWWLDKLWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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